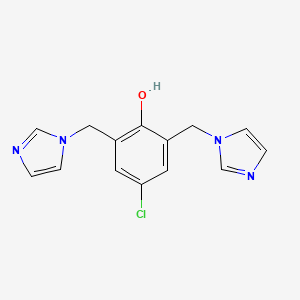![molecular formula C33H44O4 B14282965 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL CAS No. 158665-28-2](/img/structure/B14282965.png)
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction mixture is then subjected to various purification steps, including extraction with dichloromethane and drying with anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and aliphatic chain allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL is unique due to its specific structure, which includes a long aliphatic chain and multiple aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
158665-28-2 |
|---|---|
Molekularformel |
C33H44O4 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecan-1-ol |
InChI |
InChI=1S/C33H44O4/c1-35-31-22-18-29(19-23-31)33(28-16-12-11-13-17-28,30-20-24-32(36-2)25-21-30)37-27-15-10-8-6-4-3-5-7-9-14-26-34/h11-13,16-25,34H,3-10,14-15,26-27H2,1-2H3 |
InChI-Schlüssel |
ACJUBFJWQJKHEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
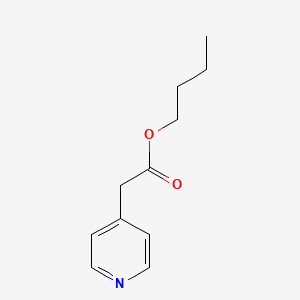
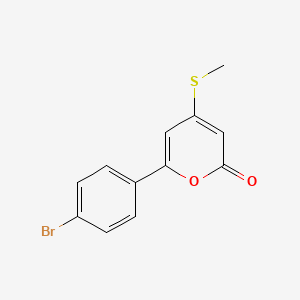
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
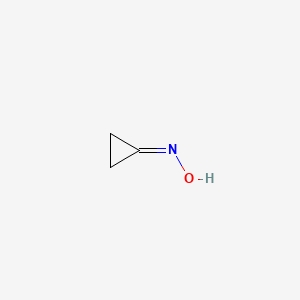
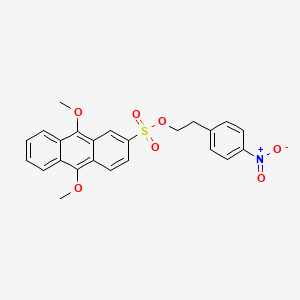
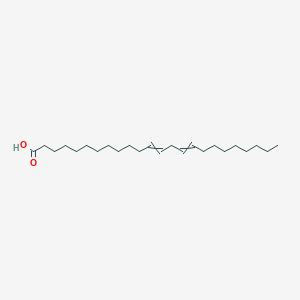
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
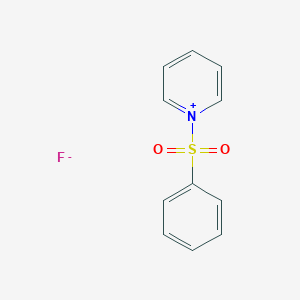
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
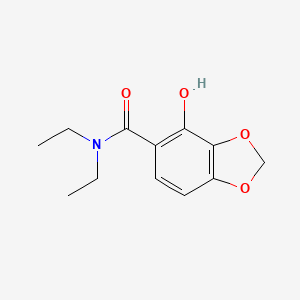
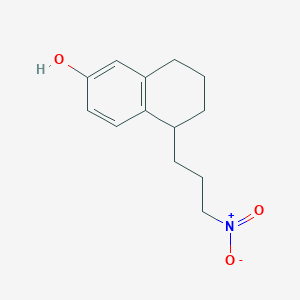
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)
